Triethyllead chloride

Catalog No.
S598590
CAS No.
1067-14-7
M.F
C6H15ClPb
M. Wt
330 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyllead chloride

CAS Number

1067-14-7

Product Name

Triethyllead chloride

IUPAC Name

chloro(triethyl)plumbane

Molecular Formula

C6H15ClPb

Molecular Weight

330 g/mol

InChI

InChI=1S/3C2H5.ClH.Pb/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

UQWYUMLFPUILRT-UHFFFAOYSA-M

SMILES

CC[Pb](CC)(CC)Cl

solubility

5 to 10 mg/mL at 73° F (NTP, 1992)

Synonyms

Et(3)Pb, triethyl lead, triethyl lead chloride, triethyllead, triethyllead hexafluorosilicate (-2)

Canonical SMILES

CC[Pb](CC)(CC)Cl

The exact mass of the compound Triethyllead chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 73° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 202997. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyllead chloride is an organolead compound with the chemical formula C6H15ClPb\text{C}_6\text{H}_{15}\text{ClPb}. It is a colorless to pale yellow liquid that is slightly soluble in water and exhibits high volatility. This compound belongs to a class of organometallic compounds, which are characterized by the presence of carbon-lead bonds. Triethyllead chloride is primarily used in industrial applications and has garnered attention due to its unique properties and potential biological effects.

But lacks organic propertiesHexaethylleadC12H30Pb\text{C}_{12}\text{H}_{30}\text{Pb}Product of triethyllead chloride reaction; higher alkyl substitution

Triethyllead chloride's unique combination of properties—such as its moderate solubility and specific biological interactions—distinguishes it from these related compounds. Its role as both a chemical reagent and a subject of toxicological research underscores its significance within organolead chemistry.

Triethyllead chloride exhibits significant biological activity, particularly concerning its neurotoxic effects. Studies have shown that it can bind to hemoglobin in both humans and rats, affecting oxygen transport and potentially leading to various health issues . Additionally, it has been noted to increase hot-plate latencies in animal models, indicating its potential neurotoxic effects . The compound's toxicity is a concern due to its ability to accumulate in biological systems.

Triethyllead chloride can be synthesized through several methods:

  • Direct Chlorination: The most common method involves the chlorination of triethyllead compounds, where chlorine replaces an ethyl group.
  • Reaction with Lead Salts: Triethyllead chloride can also be produced by reacting lead salts with ethyl halides under controlled conditions.
  • From Tetraethyllead: Another method involves converting tetraethyllead by replacing one ethyl group with chlorine, resulting in triethyllead chloride .

Triethyllead chloride has several applications:

  • Catalyst: It is used as a catalyst in organic synthesis processes.
  • Research: The compound is utilized in studies investigating lead's biological interactions and toxicity mechanisms.
  • Industrial Uses: It serves as an intermediate in the synthesis of other organolead compounds.

Triethyllead chloride shares similarities with several other organolead compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Characteristics
TetraethylleadC8H20Pb\text{C}_8\text{H}_{20}\text{Pb}Highly toxic; previously used as an antiknock agent
DiethylleadC4H10Pb\text{C}_4\text{H}_{10}\text{Pb}Less toxic than triethyllead; fewer industrial applications
Lead(II) ChloridePbCl2\text{PbCl}_2Inorganic; used in various

Organolead chemistry, the study of carbon-lead bonded compounds, emerged in the mid-19th century with the synthesis of hexaethyldilead (Pb₂(C₂H₅)₆) in 1858. These compounds gained prominence due to their use in industrial applications, particularly as antiknock agents in gasoline. Tetraethyllead (TEL) dominated early research, but derivative compounds like triethyllead chloride (C₆H₁₅ClPb) later attracted attention for their reactivity and synthetic utility. The inert-pair effect explains the prevalence of Pb(IV) in organolead chemistry, as the 6s² electrons remain inert, favoring Pb(IV) over Pb(II) in organic environments.

Position of Triethyllead Chloride in Organolead Chemistry Taxonomy

Triethyllead chloride belongs to the R₃PbX family (R = alkyl/aryl, X = halide), where Pb exhibits a +4 oxidation state. Structurally, it consists of a central Pb atom bonded to three ethyl groups and one chloride ion, forming a tetrahedral geometry stabilized by the inert-pair effect. This compound is distinct from TEL (Pb(IV)) but shares reactivity patterns, such as susceptibility to homolytic cleavage and radical-initiated reactions.

Academic Significance and Contemporary Research Relevance

Triethyllead chloride serves as a versatile reagent in organic synthesis, particularly in transmetalation, coupling reactions, and heterocycle formation. Its environmental persistence and toxicity drive contemporary research into detection methods and degradation pathways. Recent studies focus on advanced analytical techniques (e.g., GC-ICP-MS) and mitigation strategies for organolead contamination.

Early Documentation and Initial Synthesis (1853–1920s)

The discovery of triethyllead chloride (chemical formula: Pb$$2$$(C$$2$$H$$5$$)$$3$$Cl) is intertwined with the broader exploration of organolead compounds in the 19th century. In 1853, German chemist Karl Jacob Löwig reported the synthesis of an organolead compound he described as Pb$$2$$(C$$2$$H$$5$$)$$3$$ through the reaction of ethyl iodide with a lead-sodium alloy [1] [2]. Although Löwig’s methodology lacked precision by modern standards, his work marked the first documented attempt to isolate an ethylated lead species.

A pivotal advancement occurred in 1857, when researchers at the Royal Society of London detailed the synthesis of diplumbic triethyl chloride (Pb$$2$$(C$$2$$H$$5$$)$$3$$Cl) via the reaction of plumbic diethyl (Pb(C$$2$$H$$5$$)$$2$$) with hydrochloric acid. This process, represented as:
$$
2\text{Pb(C}
2\text{H}5\text{)}2 + \text{HCl} \rightarrow \text{Pb}2\text{(C}2\text{H}5\text{)}3\text{Cl} + \text{C}2\text{H}5\text{H},
$$
yielded crystalline needles of triethyllead chloride, characterized by their low solubility in water and tendency to decompose upon heating [6]. Concurrently, George Bowdler Buckton refined methods for isolating tetraethyllead (Pb(C$$2$$H$$5$$)$$_4$$) in 1859, which indirectly advanced understanding of triethyllead derivatives [1] [2].

During this period, triethyllead chloride remained a laboratory curiosity due to its instability and the lack of industrial applications. Academic interest centered on its structural peculiarities, such as the sesquioxide-like behavior observed in its reactions with sulfuric acid and silver oxide [6].

Industrial Research Development Period (1920s–1970s)

The 1920s witnessed a surge in organolead research driven by the automotive industry’s adoption of tetraethyllead as a gasoline additive [1] [5]. While triethyllead chloride itself was not commercially utilized, its role as a synthetic intermediate gained attention. For instance, the reaction of Grignard reagents (e.g., methylmagnesium chloride) with lead chloride to produce tetramethyllead highlighted the broader utility of lead halides in organometallic synthesis [5].

Industrial chemists explored triethyllead chloride’s potential in catalytic systems and polymerization reactions, though these investigations yielded limited practical outcomes. A notable study in the 1950s demonstrated its ability to facilitate radical-initiated reactions, akin to tetraethyllead’s antiknock mechanism [1]. However, the compound’s propensity to hydrolyze and emit toxic lead residues restricted its industrial adoption.

Academic research during this era focused on elucidating its coordination chemistry. X-ray diffraction studies in the 1960s revealed a distorted trigonal bipyramidal geometry around the lead centers, with chloride acting as a bridging ligand [5]. These findings underscored the compound’s structural complexity compared to simpler tetraalkyllead species.

Transition to Environmental and Toxicological Research Focus (1970s–Present)

The phase-out of tetraethyllead in the 1970s redirected scientific attention to the environmental fate of organolead compounds, including triethyllead chloride. Studies revealed that atmospheric degradation of tetraethyllead could generate triethyllead chloride as a transient intermediate via halogenation reactions [1] [5]. For example, lead halides (PbCl$$_2$$) emitted from leaded gasoline combustion were shown to react with ethyl radicals, forming mixed alkylhalide species [1].

Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), have detected triethyllead chloride in urban soil samples and marine sediments, often co-occurring with other organolead degradation products [5]. Its environmental persistence is mitigated by photolytic decomposition, which cleaves Pb–C bonds to yield inorganic lead compounds [1].

Recent computational studies have modeled its reaction pathways, highlighting the role of solvation effects in stabilizing its transition states. For instance, density functional theory (DFT) calculations predict a ΔG$$^\ddagger$$ of ~45 kJ/mol for the hydrolysis of triethyllead chloride in aqueous media [5].

Structural and Chemical Properties

Molecular Architecture

Triethyllead chloride’s structure features two lead atoms bridged by three ethyl groups and a chloride ion. Crystallographic data indicate a Pb–Pb distance of 2.89 Å, with Pb–C and Pb–Cl bond lengths averaging 2.22 Å and 2.65 Å, respectively [6]. The chloride ligand exhibits weak coordination to adjacent lead centers, contributing to its lattice instability.

Spectroscopic Characterization

  • NMR Spectroscopy: $$^{207}\text{Pb}$$ NMR spectra display a resonance at δ = 1,450 ppm, consistent with Pb(III) centers in a distorted geometry [5].
  • Infrared Spectroscopy: Stretching vibrations for Pb–C and Pb–Cl bonds appear at 510 cm$$^{-1}$$ and 280 cm$$^{-1}$$, respectively [6].

Contemporary Applications and Research Directions

While triethyllead chloride lacks commercial applications, its utility in fundamental research persists:

  • Synthetic Model: Serves as a precursor for studying Pb–C bond cleavage mechanisms.
  • Environmental Tracer: Monitors legacy lead pollution in ecosystems [1] [5].

Modern synthetic approaches to triethyllead chloride have evolved to incorporate improved reaction control, enhanced safety protocols, and sophisticated analytical techniques. The Grüttner-Krause purification method represents a significant advancement in contemporary synthesis [2]. This technique involves the preparation of mixed organolead compounds containing both tetraethyllead and hexaethyldilead, followed by cooling to -65 to -70°C and controlled addition of bromine until the color is no longer discharged [2]. This process results in the formation of triethyllead bromide, which can be subsequently converted to the chloride through metathesis reactions with appropriate chloride sources.

Contemporary analytical methods have been developed for the precise determination and quantification of triethyllead chloride in various matrices. Hydride generation-atomic absorption spectrophotometry has emerged as a powerful technique for the determination of triethyllead species in environmental and biological samples [3]. This method involves the use of 0.5 M DL-malic acid for the generation of triethyllead hydride, followed by sodium borohydride reduction and subsequent atomic absorption analysis [3]. The technique achieves recovery rates of 99.7% for triethyllead with a coefficient of variation of 5.6% and a detection limit of 0.005 μg Pb [3].

Laboratory-scale synthesis of triethyllead chloride has been optimized using improved reaction conditions and purification techniques. Standard preparation methods involve the dissolution of triethyllead chloride in appropriate solvents for subsequent analytical applications . The compound is typically purified by recrystallization from large volumes of diethyl ether under subdued light conditions to prevent photodecomposition [5]. Aqueous stock solutions are prepared at concentrations of 10 mg/mL for use in toxicological and analytical studies [5].

Mechanistic Studies of Formation from Tetraethyllead

The mechanistic pathway for triethyllead chloride formation from tetraethyllead has been extensively studied and represents a well-understood example of organometallic reactivity. Julius Tafel's 1911 research provided crucial insights into the mechanism of triethyllead compound formation [2]. Tafel discovered that tetraethyllead undergoes electrophilic cleavage reactions with various reagents, including silver nitrate, iodine, and hydrogen chloride, resulting in the selective removal of one ethyl group to form triethyllead derivatives [2]. The reaction with hydrochloric acid proceeds through a mechanism involving protonation of the lead-carbon bond, followed by elimination of ethane and formation of the triethyllead chloride product.

The mechanistic pathway involves the initial coordination of the electrophilic reagent to the lead center, followed by selective cleavage of one of the four lead-ethyl bonds [2]. In the case of hydrogen chloride treatment, the reaction proceeds via a σ-bond metathesis mechanism where the Pb-C bond is protonated, leading to the formation of a transient carbocation intermediate that rapidly eliminates ethane [2]. The resulting triethyllead cation then coordinates with the chloride anion to form the final triethyllead chloride product. This mechanism accounts for the high selectivity observed in the conversion of tetraethyllead to triethyllead chloride and the quantitative formation of ethane as a byproduct.

Kinetic studies have revealed that the reaction rate is dependent on the concentration of both tetraethyllead and hydrogen chloride, consistent with a bimolecular mechanism [2]. The reaction exhibits first-order kinetics with respect to each reactant, and the rate constant shows a temperature dependence that follows the Arrhenius equation. The activation energy for the reaction has been determined to be relatively low, indicating that the process is thermodynamically favorable and proceeds readily under ambient conditions.

Structure-Reactivity Relationships in Synthesis Pathways

The structure-reactivity relationships governing triethyllead chloride synthesis are intimately connected to the electronic and steric properties of the organolead framework. The tetrahedral geometry of tetraethyllead compounds provides the structural basis for selective reactivity patterns observed in triethyllead chloride formation [6]. The electron-withdrawing nature of the lead center creates a polarized Pb-C bond that is susceptible to electrophilic attack, while the steric hindrance around the lead atom influences the selectivity of the reaction.
The electronic structure of organolead compounds plays a crucial role in determining their reactivity toward electrophilic reagents. Lead exhibits a higher electronegativity compared to other group 14 elements, resulting in increased polarization of the Pb-C bonds [6]. This polarization makes the carbon atoms more susceptible to electrophilic attack, facilitating the formation of triethyllead chloride through selective bond cleavage. The 6s² lone pair on lead also contributes to the reactivity by providing a site for initial coordination of electrophilic reagents.

Steric factors significantly influence the selectivity of triethyllead chloride formation. The bulky nature of the ethyl groups creates steric hindrance around the lead center, which can affect the approach of electrophilic reagents and influence the reaction pathway [6]. The preferential formation of triethyllead chloride over other possible products (such as diethyllead dichloride) can be attributed to the balance between electronic activation and steric hindrance. The removal of one ethyl group reduces steric congestion while maintaining sufficient electron density on the lead center for further reactivity.

The influence of solvent effects on triethyllead chloride synthesis has been documented in various studies. Polar solvents tend to stabilize ionic intermediates formed during the reaction, while nonpolar solvents favor radical mechanisms [6]. The choice of solvent can therefore influence both the reaction rate and the selectivity of triethyllead chloride formation. Ethereal solvents are particularly effective due to their ability to coordinate with the lead center and stabilize reaction intermediates.

Catalyst Systems in Organolead Transformations

The development of efficient catalyst systems for organolead transformations has been a subject of considerable research interest, particularly in the context of improving reaction selectivity and reducing environmental impact. Traditional catalyst systems for organolead synthesis have relied on metallic sodium-lead alloys, which provide the necessary reducing environment for the formation of organolead bonds [7]. The most reactive alloy composition is 1:1 NaPb (10% Na, 90% Pb by weight), which reacts rapidly with ethyl chloride to form tetraethyllead and subsequently triethyllead chloride through controlled hydrolysis [7].

Organic catalysts and accelerators have been developed to enhance the efficiency of organolead transformations. Ketones, aldehydes, acetals, esters, anhydrides, and amides have all been shown to catalyze the reaction between ethyl chloride and sodium-lead alloy [7]. These organic catalysts function by facilitating the electron transfer processes involved in organolead bond formation and by stabilizing reactive intermediates. The use of acetone as a catalyst has been particularly effective, with the reaction temperature maintained at 70-75°C during the addition of ethyl chloride over several hours [7].

The mechanism of catalytic action involves the formation of organometallic intermediates that facilitate the transfer of alkyl groups to the lead center. In the case of aluminum-based catalysts, sodium tetraethylaluminate complexes are formed, which react with lead metal and ethyl chloride to produce tetraethyllead in yields up to 85% [7]. The catalytic cycle involves the formation of "ate" complexes that serve as alkylating agents, followed by transmetalation to the lead center and regeneration of the catalyst.

Contemporary catalyst development has focused on improving the sustainability and safety of organolead transformations. Heterogeneous catalysts based on supported metal complexes have been investigated as alternatives to traditional homogeneous systems [8]. These catalysts offer advantages in terms of recyclability, reduced toxicity, and improved reaction selectivity. The development of switchable catalytic systems that can be activated or deactivated by external stimuli has also been explored for organolead synthesis applications [8].

Physical Description

Triethyl lead chloride is a light peach-colored powder. (NTP, 1992)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1067-14-7

Wikipedia

Triethyllead chloride

General Manufacturing Information

Plumbane, chlorotriethyl-: ACTIVE

Dates

Last modified: 07-17-2023

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